molecular formula C6H13ClN2O B3060098 (6R)-1,6-Dimethyl-2-piperazinone hydrochloride CAS No. 1657030-30-2

(6R)-1,6-Dimethyl-2-piperazinone hydrochloride

Cat. No.: B3060098
CAS No.: 1657030-30-2
M. Wt: 164.63
InChI Key: DQJFBFJZPRXIIR-NUBCRITNSA-N
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Description

(6R)-1,6-Dimethyl-2-piperazinone hydrochloride is a chiral piperazinone derivative with the molecular formula C₆H₁₂N₂O·HCl and a molecular weight of 165 g/mol . Key properties include a logP value of -0.64, indicating moderate hydrophilicity, and a solid-state form with 95% purity . The compound is synthesized as an HCl salt (MFCD28344002, CAS: 1657030-30-2) and features a stereochemical R-configuration at the 6-position, distinguishing it from structural and stereoisomers .

Properties

IUPAC Name

(6R)-1,6-dimethylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5-3-7-4-6(9)8(5)2;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJFBFJZPRXIIR-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(=O)N1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC(=O)N1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1657030-30-2
Record name 2-Piperazinone, 1,6-dimethyl-, hydrochloride (1:1), (6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1657030-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-1,6-Dimethyl-2-piperazinone hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamines with carbonyl compounds, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(6R)-1,6-Dimethyl-2-piperazinone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

(6R)-1,6-Dimethyl-2-piperazinone hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (6R)-1,6-Dimethyl-2-piperazinone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (6R)-1,6-Dimethyl-2-piperazinone HCl and 6,6-Dimethyl-2-piperazinone HCl

Parameter (6R)-1,6-Dimethyl-2-piperazinone HCl 6,6-Dimethyl-2-piperazinone HCl
CAS Number 1657030-30-2 2208785-62-8
Molecular Formula C₆H₁₂N₂O·HCl C₆H₁₂N₂O·HCl
Molecular Weight (g/mol) 165 165 (assumed)
Substituent Positions 1,6-dimethyl 6,6-dimethyl
Stereochemistry Chiral (6R configuration) Likely achiral
logP -0.64 Not reported
Salt Form HCl HCl
Physical State Solid Solid (assumed)
Purity 95% Not reported

Key Findings:

Chirality : The (6R)-configured compound’s stereochemistry may enhance enantioselective interactions in biological systems, unlike the achiral 6,6-dimethyl analog .

Conformational Rigidity : The 6,6-dimethyl isomer’s substituent arrangement may restrict ring flexibility, altering binding affinities compared to the 1,6-dimethyl variant .

Research Findings and Implications

  • Drug Design: The (6R)-1,6-dimethyl isomer’s chiral center could be pivotal for targeting stereospecific receptors, whereas the 6,6-dimethyl analog may serve as a non-selective scaffold .
  • Agrochemical Potential: Piperazinones are explored as intermediates in pesticide synthesis (e.g., triazine derivatives) , though substituent positioning and stereochemistry influence metabolic stability and toxicity profiles.

Biological Activity

(6R)-1,6-Dimethyl-2-piperazinone hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₂N₂O·HCl
  • Molecular Weight : Approximately 165.63 g/mol
  • Structure : The compound features a piperazine ring with methyl groups at the 1 and 6 positions, which contributes to its biological activity.

The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors:

  • N-Methyl-D-Aspartate Receptor (NMDAR) : The compound enhances AMPA receptor currents while decreasing D-serine levels, a co-agonist of NMDAR. This modulation is crucial for its rapid antidepressant effects without the side effects associated with traditional ketamine treatments.
  • Biochemical Pathways : It affects the conversion of phenylalanine to tyrosine via phenylalanine-4-hydroxylase, influencing neurotransmitter synthesis and overall brain function.

Antidepressant Effects

Research indicates that this compound exhibits rapid antidepressant activity. In animal models, it has been shown to produce significant behavioral improvements consistent with antidepressant action.

Anticancer Properties

Studies have suggested potential anticancer effects, particularly in disrupting protein-protein interactions in cancer cells. For instance, compounds structurally related to (6R)-1,6-Dimethyl-2-piperazinone have been shown to inhibit BCL6 function in diffuse large B-cell lymphoma (DLBCL) models .

Comparative Biological Activity

Compound NameBiological ActivityMechanism
This compoundAntidepressant, AnticancerNMDAR modulation
Benzimidazolone derivativesAnticancerBCL6 inhibition
Piperazine derivativesAntimicrobialVarious mechanisms

Case Studies and Research Findings

  • Antidepressant Study :
    • A study demonstrated that administration of this compound led to rapid reductions in depressive-like behaviors in rodent models. The effects were attributed to enhanced AMPA receptor activity without the psychotomimetic side effects typical of NMDA antagonists.
  • Oncology Research :
    • In a study focusing on DLBCL, a series of compounds including those derived from piperazine structures showed significant inhibition of tumor growth in xenograft models. The mechanism involved the degradation of BCL6 protein levels following treatment with these compounds .
  • Pharmacokinetics :
    • The pharmacokinetic profile of this compound reveals a complex absorption and elimination pattern. The terminal half-life is notably longer than that of its S-stereoisomer, suggesting potential for sustained therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6R)-1,6-Dimethyl-2-piperazinone hydrochloride
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(6R)-1,6-Dimethyl-2-piperazinone hydrochloride

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